molecular formula C27H32O4 B10756632 (8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid

(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid

Cat. No.: B10756632
M. Wt: 420.5 g/mol
InChI Key: RPNNXCYIESWDSC-JRZBRKEGSA-N
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Description

(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid is a synthetic steroid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the desired position.

    Carbonylation: Addition of a carbonyl group to form the ketone.

    Aromatic Substitution: Introduction of the 4-hydroxyphenyl group through an aromatic substitution reaction.

    Carboxylation: Introduction of the carboxyl group at the C3 position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Aromatic substitution reactions involving the 4-hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Aromatic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Androstane steroids: Compounds with a similar steroid backbone.

    Alkyl-phenylketones: Compounds with a similar aromatic ketone structure.

    Benzoyl derivatives: Compounds with a similar benzoyl group.

Uniqueness

(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H32O4

Molecular Weight

420.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(4-hydroxybenzoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid

InChI

InChI=1S/C27H32O4/c1-26-13-11-17(25(30)31)15-18(26)5-8-20-21-9-10-23(27(21,2)14-12-22(20)26)24(29)16-3-6-19(28)7-4-16/h3-7,15,20-23,28H,8-14H2,1-2H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1

InChI Key

RPNNXCYIESWDSC-JRZBRKEGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=C(C=C4)O)CC=C5[C@@]3(CCC(=C5)C(=O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)C4=CC=C(C=C4)O)CC=C5C3(CCC(=C5)C(=O)O)C

Origin of Product

United States

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